molecular formula C20H24O2 B15163515 2-(1,1-Diphenylpropoxy)oxane CAS No. 144176-13-6

2-(1,1-Diphenylpropoxy)oxane

Cat. No.: B15163515
CAS No.: 144176-13-6
M. Wt: 296.4 g/mol
InChI Key: GEVANFRVADOBSQ-UHFFFAOYSA-N
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Description

2-(1,1-Diphenylpropoxy)oxane is an organic compound with the molecular formula C18H20O2 It is characterized by the presence of a diphenylpropoxy group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Diphenylpropoxy)oxane typically involves the protection of the keto group in 1,3-diphenyl-2-propanone using dioxolane, followed by a palladium-catalyzed cross-coupling reaction with dodecyl magnesium bromide. The reaction conditions include the use of a palladium catalyst and a controlled environment to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of industrial-grade catalysts and reactors designed for large-scale chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Diphenylpropoxy)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions include diols, alcohols, and substituted oxane derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(1,1-Diphenylpropoxy)oxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,1-Diphenylpropoxy)oxane involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The compound may act as an agonist or antagonist, modulating the activity of its targets and influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Diphenylpropoxy)oxane is unique due to its specific diphenylpropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

144176-13-6

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

2-(1,1-diphenylpropoxy)oxane

InChI

InChI=1S/C20H24O2/c1-2-20(17-11-5-3-6-12-17,18-13-7-4-8-14-18)22-19-15-9-10-16-21-19/h3-8,11-14,19H,2,9-10,15-16H2,1H3

InChI Key

GEVANFRVADOBSQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCCCO3

Origin of Product

United States

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